

"chemical properties of 1-(3,5-Dimethoxyphenyl)ethanamine"

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Compound of Interest

Compound Name: 1-(3,5-Dimethoxyphenyl)ethanamine

Cat. No.: B3176087

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An In-depth Technical Guide to the Chemical and Pharmacological Properties of **1-(3,5-Dimethoxyphenyl)ethanamine**

Abstract

1-(3,5-Dimethoxyphenyl)ethanamine is a substituted phenethylamine characterized by a dimethoxy substitution pattern on the aromatic ring and an alpha-methyl group on the ethylamine side chain. This structure places it in a class of compounds with significant potential for interacting with central nervous system targets. As an analog of pharmacologically active agents like mescaline and various amphetamine derivatives, understanding its chemical properties is paramount for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the compound's molecular structure, plausible synthetic pathways, detailed physicochemical and spectroscopic characterization, chemical reactivity, and a predicted pharmacological profile based on established structure-activity relationships within the phenethylamine class. The document is intended to serve as a foundational resource for scientists investigating this and related molecules.

Introduction and Molecular Overview

1-(3,5-Dimethoxyphenyl)ethanamine belongs to the broad class of phenethylamines, a group of compounds that includes endogenous neurotransmitters, pharmaceuticals, and potent psychoactive substances. Its core structure consists of a benzene ring substituted with an aminoethyl side chain. The specific features that define this molecule are:

- **3,5-Dimethoxy Substitution:** Two methoxy (-OCH₃) groups are positioned at the meta positions of the phenyl ring. This substitution pattern significantly influences the molecule's electronic properties and its potential to interact with biological receptors.
- **Alpha-Methylation:** The presence of a methyl group on the carbon atom alpha to the amine group (the carbon attached to the phenyl ring is beta) creates a chiral center. This alpha-methylation is known to increase metabolic resistance and often enhances potency compared to non-methylated phenethylamine counterparts.^[1]

This compound is structurally related to several well-studied psychoactive compounds, including mescaline (3,4,5-trimethoxyphenethylamine) and TMA (trimethoxyamphetamine). Its properties can be inferred by comparing its structure to these analogs, making it a molecule of interest for exploring structure-activity relationships (SAR) at serotonergic receptors.^{[2][3]}

Key Identifiers and Computed Properties

The following table summarizes the primary identifiers and computed physicochemical properties for **1-(3,5-Dimethoxyphenyl)ethanamine**. These values are computationally derived and provide a baseline for experimental validation.

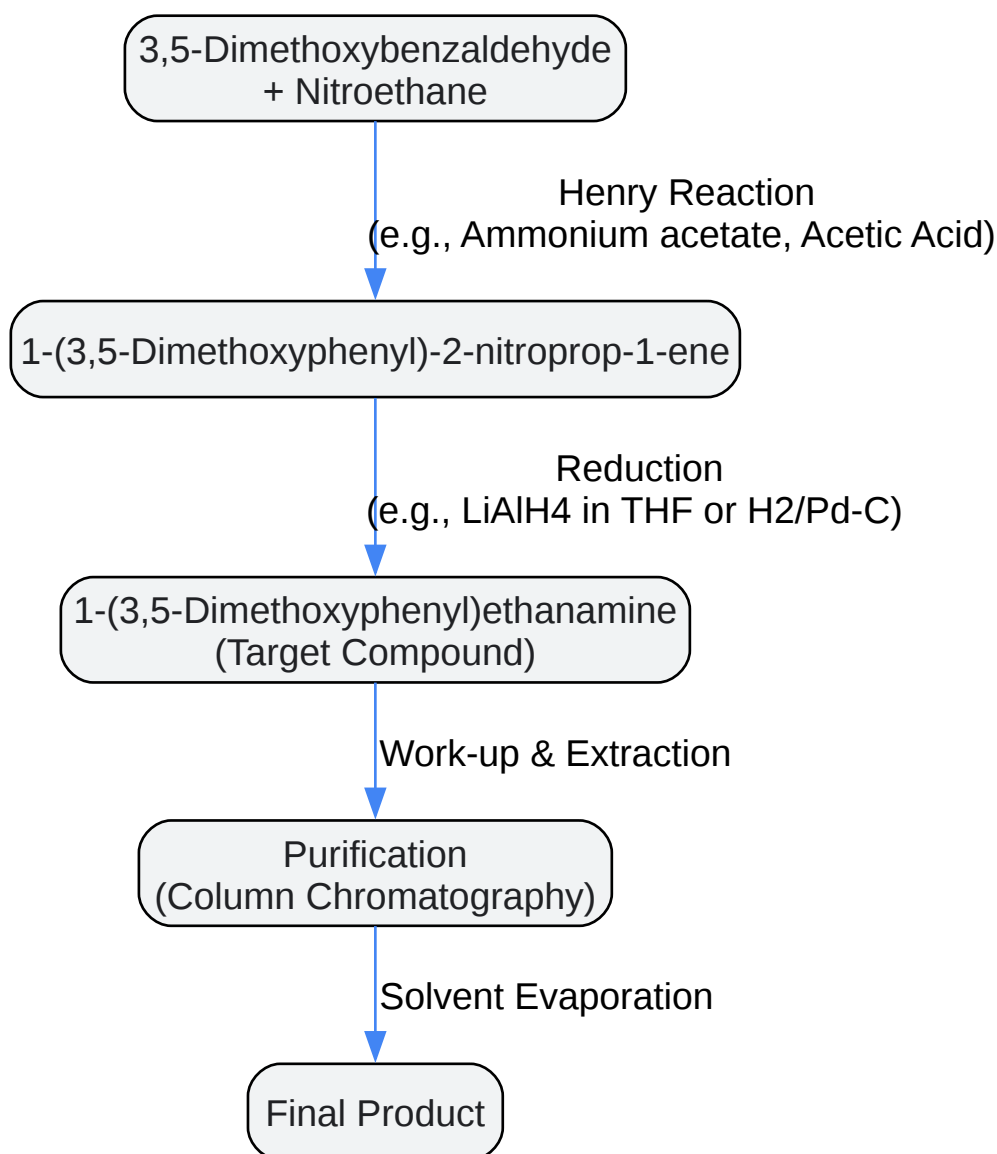
Property	Value	Source
IUPAC Name	1-(3,5-dimethoxyphenyl)ethan-1-amine	-
Molecular Formula	C ₁₀ H ₁₅ NO ₂	(Calculated)
Molecular Weight	181.23 g/mol	PubChem ^[4]
Exact Mass	181.1103 Da	PubChem ^[4]
XLogP3-AA (LogP)	1.2	PubChem ^[4]
Hydrogen Bond Donor Count	1	PubChem ^[4]
Hydrogen Bond Acceptor Count	3	PubChem ^[4]
Rotatable Bond Count	4	PubChem ^[4]
Topological Polar Surface Area	44.5 Å ²	PubChem ^[4]

Synthesis and Purification

The synthesis of **1-(3,5-Dimethoxyphenyl)ethanamine** can be achieved through several established routes for producing alpha-methylated phenethylamines. A common and reliable method involves the Henry reaction (nitroaldol condensation) followed by the reduction of the resulting nitroalkene. This approach offers good yields and utilizes readily available starting materials.

Proposed Synthetic Workflow

The logical flow for the synthesis begins with the condensation of 3,5-dimethoxybenzaldehyde with nitroethane to form the intermediate nitrostyrene derivative, which is then reduced to the target primary amine.



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Caption: Proposed synthetic workflow for **1-(3,5-Dimethoxyphenyl)ethanamine**.

Experimental Protocol: Synthesis via Henry Reaction and Reduction

Causality: This two-step protocol is chosen for its efficiency. The Henry reaction is a classic C-C bond-forming reaction ideal for creating the carbon skeleton. The subsequent reduction of the nitro group is a robust transformation. Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent for its effectiveness in converting nitroalkenes directly to amines in high yield.

Step 1: Synthesis of 1-(3,5-Dimethoxyphenyl)-2-nitroprop-1-ene

- **Reactant Preparation:** To a round-bottom flask, add 3,5-dimethoxybenzaldehyde (1.0 eq), nitroethane (1.5 eq), and a catalytic amount of ammonium acetate (0.2 eq).
- **Reaction:** Add glacial acetic acid to serve as the solvent and heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice water, which will cause the crude product to precipitate.
- **Isolation:** Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The resulting yellow solid can be recrystallized from ethanol or a similar solvent to yield the purified nitrostyrene intermediate.

Step 2: Reduction to **1-(3,5-Dimethoxyphenyl)ethanamine**

- **Reactant Preparation:** In a dry, inert atmosphere (e.g., under argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH_4 , approx. 3.0 eq) in anhydrous tetrahydrofuran (THF) in a three-neck flask equipped with a dropping funnel and a condenser.
- **Addition of Intermediate:** Dissolve the 1-(3,5-dimethoxyphenyl)-2-nitroprop-1-ene (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH_4 suspension while stirring and cooling the flask in an ice bath. Rationale: This exothermic reaction must be controlled to prevent side reactions.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
- **Quenching:** Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH_4 by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the reactive hydride and producing a granular precipitate that is easy to filter.

- Isolation and Purification: Filter the resulting aluminum salts and wash the filter cake with additional THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine. The final product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Physicochemical Characterization

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups present in the molecule.

Predicted Spectroscopic Data

Technique	Predicted Observations
^1H NMR	δ (ppm): ~1.3-1.4 (d, 3H, $-\text{CH}_3$), ~1.5-2.0 (br s, 2H, $-\text{NH}_2$), 3.7-3.8 (s, 6H, $-\text{OCH}_3$), ~4.0-4.2 (q, 1H, $-\text{CH}-\text{NH}_2$), ~6.3-6.5 (m, 3H, Ar-H). Note: Solvent is typically CDCl_3 or $\text{DMSO}-d_6$. ^[5]
^{13}C NMR	δ (ppm): ~25 ($-\text{CH}_3$), ~50 ($-\text{CH}-\text{NH}_2$), ~55 ($-\text{OCH}_3$), ~98 (Ar-C4), ~105 (Ar-C2, C6), ~148 (Ar-C1), ~160 (Ar-C3, C5).
IR (cm^{-1})	3300-3400 (N-H stretch, primary amine), 2850-3000 (C-H stretch, aliphatic & aromatic), ~1600 & ~1450 (C=C aromatic ring stretch), 1200-1250 (C-O stretch, aryl ether). ^[6]
MS (EI)	m/z: 181 (M^+ , molecular ion), 166 ($[\text{M}-\text{CH}_3]^+$), 151 (base peak, $[\text{M}-\text{CH}_2\text{NH}_2]^+$, benzylic cleavage). The fragmentation is dominated by the loss of the aminoethyl side chain. ^{[7][8]}

Chemical Reactivity and Stability

The chemical behavior of **1-(3,5-Dimethoxyphenyl)ethanamine** is primarily dictated by the basicity and nucleophilicity of the primary amine group.

- **Basicity and Salt Formation:** As a primary amine, the compound is basic and will readily react with acids to form ammonium salts (e.g., hydrochloride or sulfate salts). This is often done to improve the compound's crystallinity, stability, and water solubility.
- **Nucleophilicity:** The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It can undergo acylation with acid chlorides or anhydrides to form amides, and it can react with aldehydes and ketones to form imines.
- **Stability and Storage:** Like many phenethylamines, it is susceptible to aerial oxidation over time, which can lead to discoloration and the formation of impurities. For long-term storage, it is recommended to keep the compound in its salt form in a cool, dark, and dry place, preferably under an inert atmosphere.^[9]

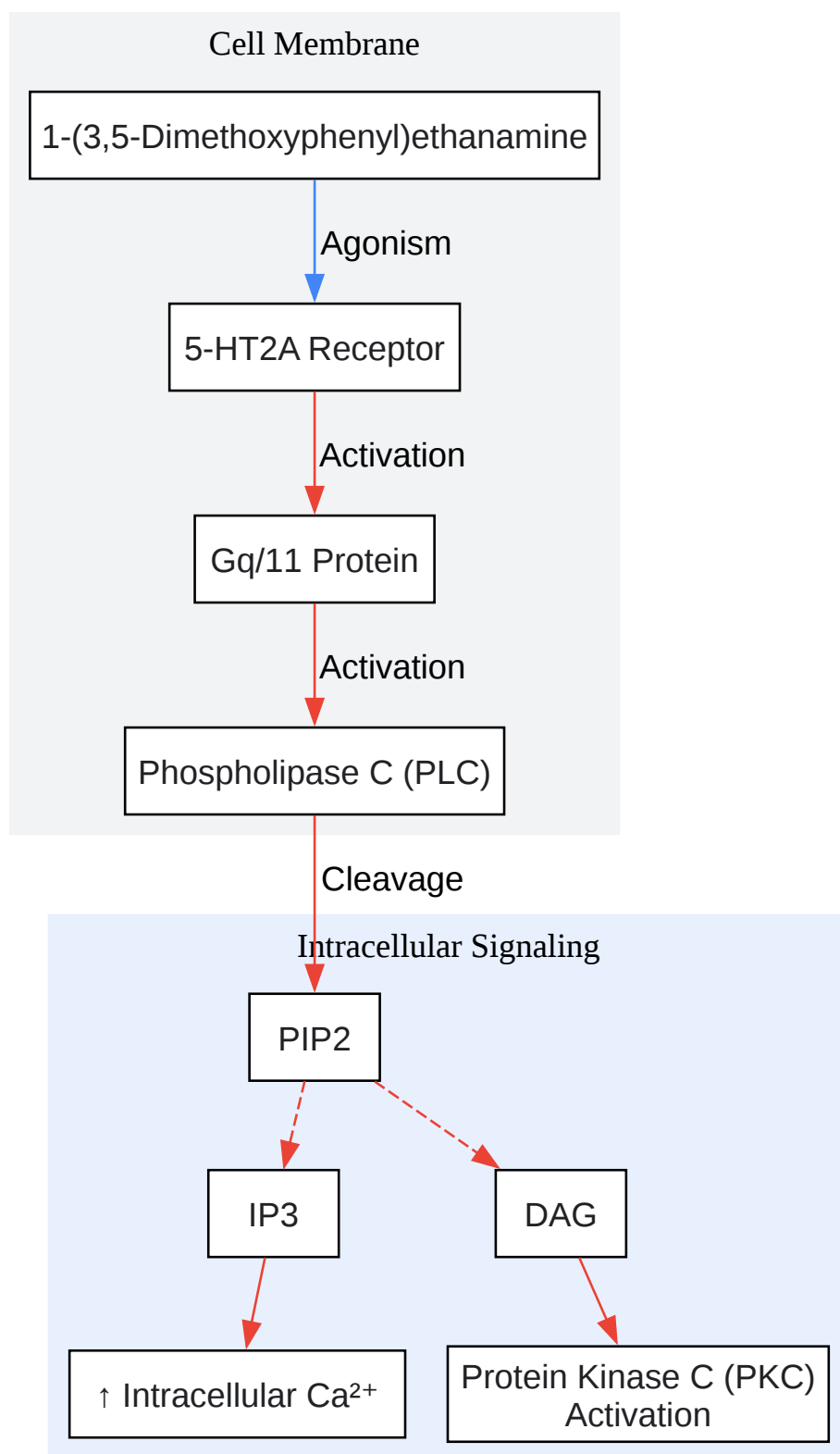
Predicted Pharmacological Profile

Disclaimer: The following profile is inferred from established structure-activity relationships of analogous phenethylamine derivatives and has not been empirically verified for this specific compound.

The primary pharmacological targets for psychedelic phenethylamines are serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily.^{[2][3]}

Mechanism of Action

1-(3,5-Dimethoxyphenyl)ethanamine is predicted to act as a potent agonist or partial agonist at the serotonin 5-HT_{2A} receptor. This interaction is the principal mechanism underlying the psychedelic effects of related compounds.^{[1][10]} Agonism at this G-protein coupled receptor (GPCR) activates the Gq/11 signaling pathway, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades.



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Caption: Predicted signaling pathway of **1-(3,5-Dimethoxyphenyl)ethanamine** at the 5-HT_{2A} receptor.

Structure-Activity Relationship (SAR) Insights

- **Alpha-Methylation:** Compared to its non-methylated analog (3,5-dimethoxyphenethylamine), the alpha-methyl group is expected to increase metabolic stability by sterically hindering monoamine oxidase (MAO) enzymes.^[11] This typically results in a longer duration of action and increased oral bioavailability.^[1]
- **3,5-Dimethoxy Pattern:** The substitution pattern is less common among well-known psychedelics, which often feature 2,5- or 2,4,5- substitutions. Research on mescaline analogs suggests that the precise positioning of methoxy groups is critical for 5-HT_{2A} receptor affinity and efficacy.^{[2][3]} The 3,5-pattern may confer a unique selectivity and potency profile at various serotonin receptor subtypes (e.g., 5-HT_{2A} vs. 5-HT_{2C}) compared to other isomers.

Conclusion and Future Directions

1-(3,5-Dimethoxyphenyl)ethanamine is a structurally intriguing phenethylamine with a predicted pharmacological profile centered on serotonin receptor agonism. Its chemical properties are largely governed by its primary amine functionality and dimethoxylated phenyl ring. The synthetic route presented is robust and allows for accessible production for research purposes.

Future research should focus on:

- **Empirical Validation:** Performing the synthesis and full spectroscopic characterization to confirm the predicted data.
- **Chiral Separation:** Resolving the racemic mixture into its (R)- and (S)-enantiomers and evaluating them separately, as pharmacological activity is often stereospecific in this class of compounds.
- **In Vitro Pharmacology:** Conducting receptor binding and functional assays to determine its affinity and efficacy at a panel of CNS receptors, especially 5-HT_{2A}, 5-HT_{2B}, and 5-HT_{2C}.

- Metabolic Studies: Investigating its metabolic fate in vitro and in vivo to understand its pharmacokinetic profile.

This molecule represents a valuable tool for probing the complex structure-activity relationships of psychedelic compounds and may serve as a scaffold for the development of novel CNS research probes or therapeutics.

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